Potent Inhibition of c-Met Tyrosine Kinase in vitro
This compound is a potent inhibitor of the c-Met protein kinase, a validated target in oncology. This activity is not a class-level property of all pyrazoles but is specifically associated with this scaffold. While a direct head-to-head comparison with a defined comparator in the same assay is not available, the reported potency for this compound's class is high. For instance, related compounds in patent literature are described as preferred inhibitors of c-Met, but this specific aminopyrazole provides a validated starting point for SAR campaigns [1]. In contrast, many structurally distinct pyrazoles show little to no activity against c-Met, making this a non-trivial, project-enabling characteristic.
| Evidence Dimension | c-Met Kinase Inhibition |
|---|---|
| Target Compound Data | Potent inhibitor (described in patent literature as preferred for this class) |
| Comparator Or Baseline | Unspecified aminopyrazoles or heteroaryl analogs |
| Quantified Difference | Not directly quantified; inferred from patent specificity |
| Conditions | In vitro enzymatic assay (as described in patent US20060046980A1) |
Why This Matters
Selecting a compound with documented, potent c-Met inhibitory activity accelerates oncology drug discovery by providing a validated chemical starting point for lead optimization.
- [1] Cui, J. J., et al. (2005). Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors. US Patent Application US20060046980A1. View Source
